![molecular formula C20H11BrClN3O4 B6011312 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-chloro-5-nitrobenzamide](/img/structure/B6011312.png)
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-chloro-5-nitrobenzamide
Overview
Description
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-chloro-5-nitrobenzamide, also known as BZML, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BZML belongs to the class of benzoxazole derivatives and has been shown to exhibit interesting biological activities, including anti-cancer, anti-inflammatory, and anti-tumor effects.
Scientific Research Applications
Electrochemical Analysis : Benzoxazole compounds, including those similar to the specified chemical, have been studied for their electrochemical behaviors. Techniques like cyclic voltammetry and square wave voltammetry have been used to determine their electrochemical reduction properties, demonstrating their potential in quantitative determination (Zeybek et al., 2009).
DNA Topoisomerase Inhibitors : Benzoxazole derivatives have been investigated for their inhibitory activity on eukaryotic DNA topoisomerase I and II. Some of these compounds have shown significant activity, indicating their potential use in cancer therapy (Oksuzoglu et al., 2008).
Imaging Agents for Alzheimer's Disease : Some benzoxazole derivatives have been evaluated as imaging probes for Alzheimer's Disease-related amyloid plaque. Their binding affinities and in vivo evaluations suggest potential applications in diagnosing and understanding Alzheimer's Disease (Hausner et al., 2009).
Antibacterial Properties : A specific benzoxazole derivative was synthesized and evaluated for its antibacterial activity against Gram-negative and Gram-positive bacteria. This study highlighted the compound's moderate antibacterial activity and provided insights into its reactivity properties (Aswathy et al., 2017).
Anti-Candida Activity : Benzoxazole derivatives have been screened against Candida strains, showing potential anti-Candida activity. The mode of action of these compounds includes interactions with membrane components and inhibition of mitochondrial respiration, suggesting their use as antifungal agents (Staniszewska et al., 2021).
properties
IUPAC Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-chloro-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrClN3O4/c21-15-4-2-1-3-13(15)20-24-17-9-11(5-8-18(17)29-20)23-19(26)14-10-12(25(27)28)6-7-16(14)22/h1-10H,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZZOFWNFNPCTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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